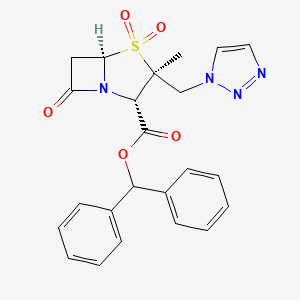

Tazobactam Diphenylmethyl Ester

Description

BenchChem offers high-quality Tazobactam Diphenylmethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tazobactam Diphenylmethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzhydryl (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)33(23,30)31)22(29)32-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3/t19-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGXFQIAGFMIHJ-NWSQWKLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100413 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89789-07-1 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89789-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diphenylmethyl (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tazobactam benzhydryl ester molecular weight and formula

This guide provides a rigorous technical analysis of Tazobactam Benzhydryl Ester, a critical intermediate in the industrial synthesis of the

Synonyms: Tazobactam Diphenylmethyl Ester; Benzhydryl (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide.[1][2][3]

Physicochemical Specifications

The benzhydryl ester serves as a lipophilic protecting group for the C2-carboxylic acid of the penam nucleus.[1][2] This protection is essential to prevent decarboxylation during the harsh oxidative and cycloaddition steps required to build the triazole ring and sulfone moiety.[1][2]

Molecular Data Table

| Parameter | Specification |

| CAS Number | 89789-07-1 |

| Chemical Formula | C |

| Molecular Weight | 466.51 g/mol |

| Exact Mass | 466.1311 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 201–203 °C (dec.)[1][2] |

| Solubility | Soluble in DCM, Ethyl Acetate, DMF; Insoluble in Water |

| Role | Late-stage synthetic intermediate (Penicillin sulfone derivative) |

Structural Analysis

The molecule consists of three distinct pharmacophoric/structural zones:

-

The Penam Nucleus: A 4-thia-1-azabicyclo[3.2.0]heptane ring system, oxidized to the sulfone (1,1-dioxide) level to enhance

-lactamase inhibition.[1][2] -

The Triazole Side Chain: A 1,2,3-triazole ring at the C2

-methyl position, characteristic of Tazobactam.[1][2][4] -

The Benzhydryl Shield: A bulky diphenylmethyl group esterified to the C2-carboxylate.[1][2] This group provides steric bulk and acid-stability during the [3+2] cycloaddition reaction with acetylene.[1][2]

Synthetic Architecture & Logic

The synthesis of Tazobactam generally proceeds via the "Penicillin G/V

Pathway Causality[1][2]

-

Why Benzhydryl? Unlike methyl or ethyl esters, the benzhydryl ester is easily cleaved under non-hydrolytic conditions (e.g., hydrogenolysis or acid-mediated solvolysis with m-cresol).[1][2] This is critical because the

-lactam ring is sensitive to aqueous base hydrolysis.[1][2] -

Why Sulfone? Oxidation of the sulfur atom to the sulfone (

) activates the C2-position for the subsequent triazole formation and increases the electrophilicity of the

Synthesis Workflow Diagram

The following diagram outlines the conversion of the chloromethyl intermediate to Tazobactam via the benzhydryl ester.

Caption: Stepwise synthetic progression from chloromethyl precursor to Tazobactam API, highlighting the benzhydryl ester as the penultimate intermediate.

Experimental Protocols

The following protocols describe the generation and subsequent deprotection of Tazobactam Benzhydryl Ester. These procedures are synthesized from industrial patent literature and process chemistry optimization studies.[1][2]

A. Synthesis of Tazobactam Benzhydryl Ester (Cycloaddition Step)

Objective: Convert the azidomethyl sulfone intermediate into the triazole ring.[1][2]

-

Reagents:

-

Procedure:

-

Charge the autoclave with the azidomethyl sulfone intermediate dissolved in ethyl acetate.[1][2][5]

-

Purge the system with nitrogen, then pressurize with acetylene gas to 1.8–2.0 kg/cm ².[1][2]

-

Critical Step: Heat the reaction mass to 80–85 °C and maintain for 48 hours. Note: High temperature is required to overcome the activation energy of the dipolar cycloaddition.[1][2]

-

Cool the reaction mass to 0–5 °C. The product (Tazobactam benzhydryl ester) often crystallizes directly from the reaction mixture due to the rigidity added by the triazole ring.[1][2]

-

Filter the white crystalline solid and wash with cold ethyl acetate.[1][2]

-

-

Validation:

B. Deprotection (Cleavage of Benzhydryl Ester)

Objective: Remove the benzhydryl group to yield Tazobactam acid without opening the

Method: m-Cresol Solvolysis (Industrial Standard) This method is preferred over hydrogenolysis for cost and scalability.[1][2] m-Cresol acts as both the solvent and the carbocation scavenger.[1][2]

-

Reagents:

-

Procedure:

-

Dissolve the ester in m-Cresol at 50–55 °C.

-

Maintain temperature for 2–3 hours. The reaction is driven by the stability of the benzhydryl cation, which is trapped by m-cresol (Friedel-Crafts alkylation of the solvent).[1][2]

-

Work-up: Cool to 5 °C. Add a non-polar solvent (e.g., Methyl Isobutyl Ketone, MIBK) to dilute the m-cresol.[1][2][5]

-

Extract the Tazobactam acid into aqueous sodium bicarbonate (pH 7–8).[1][2] Note: The benzhydryl-cresol byproduct remains in the organic layer.[1][2]

-

Acidify the aqueous layer with HCl to pH 1–2 to precipitate Tazobactam acid.[1][2]

-

Analytical Validation

Researchers must validate the integrity of the ester intermediate prior to deprotection to ensure high yield.[1][2]

NMR Characterization (DMSO-d )

-

Benzhydryl Methine: A distinctive singlet around

6.9–7.0 ppm (1H, -

Aromatic Protons: Multiplet at

7.3–7.5 ppm (10H) corresponding to the two phenyl rings.[1][2] -

Triazole Protons: Singlets at

7.7 ppm and -

-Lactam Protons: Doublets around

Mass Spectrometry (ESI-MS)[1][2]

-

Parent Ion [M+H]

: Expect a peak at m/z 467.5 .[1][2] -

Sodium Adduct [M+Na]

: Frequently observed at m/z 489.5 .[1][2] -

Fragment Ions: Loss of the benzhydryl group (

, m/z 167) is a common fragmentation pathway.[1][2]

References

-

USP Store. Tazobactam Diphenylmethyl Ester Reference Standard. United States Pharmacopeia.[1][2] Link[1][2]

-

PubChem. Tazobactam Intermediate: Benzhydryl (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide.[1][2][6] National Library of Medicine.[1][2] Link

-

Hunnur, R. K., et al. (2012).[1][2] An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682.[1][2] Link

-

Google Patents. CN102643292B: Tazobactam synthesis method.[1][2] Link

-

Cayman Chemical. Tazobactam Product Information. Link

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Tazobactam RC 6 | C21H20ClNO3S | CID 13279731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.usp.org [store.usp.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. CN102643292B - Tazobactam synthesis method - Google Patents [patents.google.com]

- 6. (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide | C21H21NO4S | CID 11463228 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Comparative Analysis of Tazobactam Diphenylmethyl Ester and Tazobactam Sodium

Executive Summary

In the development of

While Tazobactam Sodium is the water-soluble, biologically active agent used in combination therapies (e.g., with Piperacillin), the Diphenylmethyl Ester (also known as the benzhydryl ester) serves as a crucial protective form during the construction of the penam sulfone ring system. Understanding the physicochemical divergence between these two forms is essential for controlling process-related impurities and ensuring high-yield API production.

Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the carboxyl moiety at the C-2 position. The sodium salt possesses a free carboxylate anion, conferring water solubility and biological activity. The ester form masks this group with a bulky, lipophilic diphenylmethyl (benzhydryl) group, rendering it soluble in organic solvents but biologically inert.

Table 1: Comparative Physicochemical Profile

| Feature | Tazobactam Sodium (API) | Tazobactam Diphenylmethyl Ester (Intermediate) |

| CAS Registry | 89785-84-2 | 89789-07-1 |

| Chemical Name | Sodium (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide | Benzhydryl (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide |

| Formula | ||

| Molecular Weight | 322.27 g/mol | 466.51 g/mol |

| Appearance | White to off-white crystalline powder | White to pale yellow solid |

| Solubility | Highly soluble in water (>50 mg/mL), Methanol | Soluble in DCM, Acetone, MIBK; Insoluble in water |

| Melting Point | Decomposes >170°C | 136–138°C (approx.)[1][2][3][4][5][6][7][8] |

| Function | Synthetic Precursor / Process Impurity |

Synthetic Pathway & Process Chemistry

The diphenylmethyl ester is not merely a byproduct; it is the penultimate intermediate in the industrial synthesis of Tazobactam. The bulky benzhydryl group protects the carboxylic acid during the aggressive oxidation and triazole substitution steps, preventing decarboxylation and ring opening.

Synthesis Workflow

The synthesis typically begins with 6-APA or a penicillin sulfoxide derivative. The ester is maintained until the final step, where it is removed via deprotection .

Figure 1: Synthetic route highlighting the conversion of the ester intermediate to the active sodium salt.

Deprotection Mechanisms

The conversion of the ester (CAS 89789-07-1) to the active acid utilizes one of two primary methods:

-

Phenolic Cleavage: Reaction with m-cresol, which acts as a carbocation scavenger. This is robust but requires rigorous purification to remove cresol residues.

-

Catalytic Hydrogenolysis: Using

gas over Palladium on Carbon (Pd/C). This is cleaner but requires handling of flammable gases and expensive catalysts.

Biological Activity & Pharmacokinetics

Mechanism of Action (Sodium Salt)

Tazobactam Sodium acts as a "suicide inhibitor" of Class A (e.g., TEM, SHV)

-

Binding: The free carboxylate group (C-2) coordinates with the active site lysine/serine residues of the enzyme.

-

Acylation: The

-lactam ring opens, covalently binding to the enzyme's active site serine (Ser70). -

Result: The enzyme is permanently inactivated, preventing it from hydrolyzing the partner antibiotic (e.g., Piperacillin).[9]

Inactivity of the Ester

The Tazobactam Diphenylmethyl Ester is biologically inactive in vitro.

-

Steric Hindrance: The bulky benzhydryl group prevents the molecule from fitting into the

-lactamase active site. -

Lack of Coordination: Without the free anionic carboxylate, the molecule cannot anchor effectively to the enzyme's binding pocket.

-

Prodrug Potential: While some penicillin esters are used as oral prodrugs (hydrolyzed in the gut), Tazobactam is almost exclusively administered parenterally (IV/IM) as the salt. The ester is considered a process impurity (Impurity C/D in various pharmacopeias) rather than a therapeutic form.

Analytical Methodologies

Distinguishing the ester from the salt is critical for Quality Control (QC). The ester is significantly more lipophilic, resulting in longer retention times in Reverse Phase HPLC.

Standard HPLC Conditions for Impurity Tracking

-

Column: C18 (e.g., Hypersil ODS or equivalent),

mm, 5 -

Mobile Phase A: Phosphate buffer (pH 6.0 - 6.5).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: High aqueous start (to elute Salt early)

High organic ramp (to elute Ester). -

Detection: UV at 210–220 nm (Tazobactam absorption max).

| Compound | Approx.[6][10][7][8][9][11][12][13][14][15][16][17] Relative Retention Time (RRT) | Characteristics |

| Tazobactam (Free Acid/Salt) | 1.00 | Elutes early (Polar) |

| Diphenylmethyl Ester | ~2.5 - 3.0 | Elutes late (Non-polar/Lipophilic) |

Experimental Protocols

Protocol A: Deprotection of Tazobactam Diphenylmethyl Ester (m-Cresol Method)

This protocol describes the laboratory-scale conversion of the intermediate to the active acid.

Reagents:

-

Tazobactam Diphenylmethyl Ester (10 g)

-

m-Cresol (30 mL)

-

Methyl Isobutyl Ketone (MIBK)

-

Sodium Bicarbonate (

) -

Hydrochloric Acid (6N HCl)

Procedure:

-

Dissolution: Charge 10 g of Tazobactam Diphenylmethyl Ester into a reactor. Add 30 mL of m-cresol.

-

Reaction: Heat the mixture to 50–55°C under nitrogen atmosphere. Stir for 2–4 hours. Monitor by TLC or HPLC until the ester peak disappears (<0.5%).

-

Extraction: Cool the reaction mass to 5°C. Add 100 mL MIBK (to solubilize the cresol).

-

Phase Separation: Extract with saturated

solution ( -

Precipitation: Separate the aqueous layer. Cool to 0–5°C. Acidify carefully with 6N HCl to pH 1.5–2.0.

-

Isolation: The Tazobactam free acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

-

Salt Formation (Optional): Resuspend the acid in water, neutralize with stoichiometric

, and lyophilize to obtain Tazobactam Sodium.

Protocol B: HPLC Analysis of Related Substances

Validates the purity of the final API and quantifies the residual ester.

System Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20

L -

Column Temp: 25°C

Mobile Phase Preparation:

-

Buffer: Dissolve 3.4 g

in 1000 mL water, adjust pH to 6.0 with dilute NaOH. -

Solvent: Acetonitrile (HPLC Grade).

Gradient Program:

| Time (min) | Buffer % | Acetonitrile % |

|---|---|---|

| 0 | 90 | 10 |

| 10 | 90 | 10 |

| 25 | 40 | 60 |

| 35 | 40 | 60 |

| 40 | 90 | 10 |

Interpretation: Tazobactam Sodium will appear as a sharp peak at ~5–7 mins. Any residual Diphenylmethyl Ester will appear significantly later (20–25 mins) due to the hydrophobic interaction with the C18 column.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123630, Tazobactam. Retrieved from [Link][10]

-

Zhou, S., Xin, Y., & Wang, J. (2021).[6] Application of Continuous Flow in Tazobactam Synthesis. Organic Process Research & Development. Retrieved from [Link]

-

Scholars Research Library. (2012). An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682. Retrieved from [Link]

Sources

- 1. 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | C23H22N4O5S | CID 11751671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Buy Online CAS Number 89789-07-1 - TRC - Tazobactam Diphenylmethyl Ester | LGC Standards [lgcstandards.com]

- 4. store.usp.org [store.usp.org]

- 5. Tazobactam Diphenylmethyl Ester | 89789-07-1 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tazobactam - Wikipedia [en.wikipedia.org]

- 8. TAZOBACTAM DIPHENYLMETHYL ESTER | CAS NO.89789-07-1 [analyticachemie.in]

- 9. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]

- 10. Tazobactam RC 6 | C21H20ClNO3S | CID 13279731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Tazobactam Sodium | C10H11N4NaO5S | CID 23663400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. In-vitro activity of piperacillin/tazobactam relative to other antibiotics against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tazobactam sodium | 89785-84-2 [chemicalbook.com]

- 15. Effect of incremental tazobactam concentrations on the bactericidal activity of piperacillin against ESBL-producing enterobacterales clinical isolates causing bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caming.com [caming.com]

- 17. applications.emro.who.int [applications.emro.who.int]

The Alchemist's Blueprint: A Technical Guide to the Synthesis of Core Beta-Lactamase Inhibitor Intermediates

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Scaffolding of Antibiotic Resilience

In the perpetual arms race against bacterial resistance, β-lactamase inhibitors are the unsung heroes, the crucial allies that preserve the efficacy of our most vital β-lactam antibiotics. Their mechanism of action, a sophisticated biochemical sabotage of bacterial defense enzymes, is a testament to the ingenuity of medicinal chemistry. However, the journey from concept to clinic for these life-saving molecules is paved with complex synthetic challenges. The true elegance and efficiency of their large-scale production lie not just in the final molecule, but in the meticulous design and synthesis of their core intermediates.

This guide, intended for the hands-on researcher and the strategic drug developer, peels back the layers of these intricate synthetic pathways. We will not merely present established protocols; we will delve into the underlying chemical logic, the "why" behind the "how." By understanding the causality of experimental choices, from the selection of protecting groups to the optimization of reaction conditions, we can transform a mere synthetic route into a self-validating, robust, and scalable process. Herein lies the blueprint for constructing the foundational scaffolds of some of the most important β-lactamase inhibitors of our time: the penam sulfones, tazobactam and sulbactam, and the diazabicyclooctane, avibactam.

Part 1: The Penam Sulfones - Taming the Penicillin Core

The penam sulfone backbone, the core of both sulbactam and tazobactam, is a powerful pharmacophore. Its synthesis begins with a readily available and versatile starting material: 6-aminopenicillanic acid (6-APA), the foundational building block of many semi-synthetic penicillins. The key transformations involve the diazotization of the C-6 amino group, followed by oxidation of the thioether to a sulfone.

Strategic Overview: A Tale of Two Sulfones

The syntheses of sulbactam and tazobactam diverge in the modification of the C-2 methyl group of the penam core. Sulbactam retains the gem-dimethyl group of the parent penicillin, while tazobactam features a triazolylmethyl substituent. This seemingly minor difference has profound implications for the synthetic strategy.

Diagram 1: Retrosynthetic Analysis of Penam Sulfone Intermediates

Caption: Retrosynthetic approach for Tazobactam and Sulbactam from 6-APA.

The Synthesis of a Key Tazobactam Intermediate: 2β-Azidomethyl-2α-methylpenam-3α-carboxylic Acid Diphenylmethyl Ester 1,1-Dioxide

A crucial intermediate in many tazobactam syntheses is the 2β-azidomethyl derivative, which serves as a precursor to the triazole ring. The following protocol outlines a common route, highlighting the rationale behind the key steps.

Experimental Protocol: Synthesis of a Tazobactam Azide Intermediate

Step 1: Diazotization and Bromination of 6-APA

-

Procedure: Suspend 6-APA in a mixture of dichloromethane (CH₂Cl₂) and sulfuric acid (H₂SO₄) at 0-5°C. Add sodium nitrite (NaNO₂) portion-wise, followed by the dropwise addition of bromine (Br₂). After the reaction is complete, quench with sodium bisulfite (NaHSO₃) and separate the organic layer containing 6,6-dibromopenicillanic acid.[1]

-

Causality: The acidic environment protonates the amino group of 6-APA, making it susceptible to diazotization by nitrous acid (formed in situ from NaNO₂ and H₂SO₄). The resulting diazonium salt is an excellent leaving group, readily displaced by bromide ions from Br₂ to yield the dibrominated product. The use of a two-phase system facilitates the separation of the product from the aqueous reagents.

Step 2: Esterification

-

Procedure: To the solution of 6,6-dibromopenicillanic acid in CH₂Cl₂, add diphenyldiazomethane. The reaction is typically rapid at room temperature. The resulting diphenylmethyl ester is used in the next step without isolation.

-

Causality: The carboxylic acid is protected as a diphenylmethyl (DPM) ester to prevent unwanted side reactions in subsequent steps. The DPM group is chosen for its stability under various reaction conditions and its relatively straightforward removal via hydrogenolysis or acidolysis in the final stages.

Step 3: Reductive Debromination and Ring Opening

-

Procedure: The diphenylmethyl 6,6-dibromopenicillanate is subjected to reductive debromination, often using a reducing agent like zinc dust in the presence of an acid. This is followed by a thermal or base-catalyzed ring opening of the thiazolidine ring.

-

Causality: Selective removal of the bromine atoms is crucial. The subsequent ring opening provides access to the C-2 position for the introduction of the azidomethyl group.

Step 4: Introduction of the Azidomethyl Group

-

Procedure: The ring-opened intermediate is reacted with formaldehyde and sodium azide (NaN₃).

-

Causality: This step introduces the key azidomethyl functionality at the C-2 position, which will later be converted to the triazole ring.

Step 5: Oxidation to the Sulfone

-

Procedure: The thioether is oxidized to the corresponding sulfone using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an acidic medium (e.g., acetic acid).[1]

-

Causality: The oxidation of the sulfur atom to a sulfone is critical for the inhibitory activity of tazobactam. The electron-withdrawing nature of the sulfone group increases the reactivity of the β-lactam ring, making it a more potent acylating agent of the β-lactamase enzyme.

Step 6: Cyclization to form the Triazole Ring

-

Procedure: The azide intermediate undergoes a [3+2] cycloaddition reaction with an alkyne, often acetylene gas or a protected acetylene derivative, to form the 1,2,3-triazole ring.[2]

-

Causality: This cycloaddition reaction is a highly efficient and regioselective method for the formation of the triazole ring, a key structural feature of tazobactam.

Table 1: Characterization Data for a Key Tazobactam Intermediate (Diphenylmethyl 2β-(1,2,3-triazol-1-ylmethyl)-2α-methylpenam-3α-carboxylate 1,1-dioxide)

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the triazole protons (around 7.5-8.0 ppm), the diphenylmethyl protons (around 6.9-7.4 ppm), the penam core protons, and the methyl group.[3] |

| ¹³C NMR | Resonances for the triazole carbons, the diphenylmethyl carbons, the carbonyl carbons of the β-lactam and ester, and the aliphatic carbons of the penam core. |

| IR (KBr) | Characteristic absorptions for the β-lactam carbonyl (around 1780-1800 cm⁻¹), the ester carbonyl (around 1740-1760 cm⁻¹), and the sulfone group (around 1320 and 1120 cm⁻¹).[2] |

| MS (ESI) | A molecular ion peak corresponding to the calculated mass of the compound. |

Part 2: The Diazabicyclooctane Core - A New Frontier in Inhibition

Avibactam represents a paradigm shift in β-lactamase inhibition, moving away from the traditional β-lactam core to a diazabicyclooctane (DBO) scaffold. The synthesis of this complex bicyclic system presents a unique set of challenges and opportunities for innovative chemical strategies.

Retrosynthetic Insights into the Avibactam Scaffold

The synthesis of the DBO core of avibactam typically involves the construction of a substituted piperidine ring, followed by cyclization to form the bicyclic system. The stereochemistry at multiple centers is critical for biological activity, necessitating precise stereocontrol throughout the synthesis.

Diagram 2: Synthetic Workflow for a Key Avibactam Intermediate

Caption: A generalized synthetic pathway to the Avibactam DBO core.

Synthesis of a Crucial Avibactam Intermediate: (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate

This chiral piperidine derivative is a cornerstone in many avibactam syntheses. The following protocol highlights a chemoenzymatic approach that offers excellent stereocontrol.

Experimental Protocol: Synthesis of a Chiral Piperidine Intermediate for Avibactam

Step 1: Reduction of Ethyl 5-hydroxypicolinate

-

Procedure: The starting material, ethyl 5-hydroxypicolinate, is catalytically hydrogenated to the corresponding piperidine.

-

Causality: This reduction saturates the pyridine ring to form the piperidine core. The choice of catalyst and conditions can influence the stereoselectivity of this step.

Step 2: Lipase-Catalyzed Resolution

-

Procedure: The racemic piperidine is subjected to a lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

-

Causality: This enzymatic resolution is a highly efficient method for obtaining the desired enantiomer in high purity. Lipases are often used in industrial settings due to their high selectivity and mild reaction conditions.

Step 3: Introduction of the Benzyloxyamino Group

-

Procedure: The resolved piperidine alcohol is converted to a leaving group (e.g., a mesylate or tosylate) and then displaced with O-benzylhydroxylamine.

-

Causality: This step introduces the key benzyloxyamino side chain. The benzyloxy group serves as a protecting group for the hydroxylamine functionality and will be removed in a later step.

Step 4: Amidation

-

Procedure: The ethyl ester of the piperidine intermediate is converted to the corresponding primary amide by treatment with ammonia in methanol.[4]

-

Causality: The amide functionality is required for the subsequent cyclization to form the urea ring of the DBO core.

Table 2: Characterization Data for (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

| Analysis | Expected Data |

| ¹H NMR | Signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), the benzylic protons (around 4.5-5.0 ppm), and the protons of the piperidine ring. |

| ¹³C NMR | Resonances for the aromatic and benzylic carbons of the benzyl group, the carbonyl carbon of the amide, and the aliphatic carbons of the piperidine ring. |

| MS (ESI) | A molecular ion peak corresponding to the calculated mass of the compound. |

| Chiral HPLC | A single major peak indicating high enantiomeric purity.[5] |

Part 3: Navigating the Synthetic Landscape - Challenges and Solutions

The synthesis of β-lactamase inhibitor intermediates is not without its pitfalls. Researchers may encounter challenges related to stereocontrol, side reactions, and purification.

Common Challenges in Penam Sulfone Synthesis

-

Epimerization: The stereocenter at C-6 of the penam core can be susceptible to epimerization under certain conditions, leading to a mixture of diastereomers. Careful control of pH and temperature is crucial to minimize this side reaction.

-

Over-oxidation: During the oxidation of the thioether to the sulfone, over-oxidation to the sulfoxide can occur if the reaction is not carefully controlled. The choice of oxidizing agent and stoichiometry are critical parameters.

-

Ring Opening of the β-Lactam: The strained β-lactam ring is susceptible to nucleophilic attack, especially under harsh reaction conditions. The use of appropriate protecting groups and mild reagents is essential to preserve the integrity of the β-lactam core.

Hurdles in Diazabicyclooctane Synthesis

-

Stereocontrol: The DBO core of avibactam has multiple stereocenters. Achieving the desired stereochemistry requires the use of chiral starting materials, asymmetric catalysts, or efficient resolution techniques.

-

Cyclization Efficiency: The intramolecular cyclization to form the bicyclic system can be a low-yielding step if not optimized. The choice of activating agent for the urea formation and the reaction conditions play a significant role in the efficiency of this step.

-

Protecting Group Strategy: A well-defined protecting group strategy is essential for the synthesis of the DBO core. The protecting groups must be stable during the various transformations and selectively removable at the appropriate stages. Orthogonal protecting group strategies are often employed.[6][7]

Conclusion: From Intermediates to Innovation

The synthesis of β-lactamase inhibitor intermediates is a testament to the power and precision of modern organic chemistry. By understanding the fundamental principles that govern these complex transformations, researchers can not only replicate established routes but also innovate and develop more efficient, scalable, and sustainable processes. The intermediates discussed in this guide are more than just stepping stones in a synthetic sequence; they are the meticulously crafted foundations upon which the next generation of life-saving antibiotics will be built. The continued exploration of novel synthetic strategies for these core structures will undoubtedly play a pivotal role in our ongoing battle against antimicrobial resistance.

References

-

Hunnur, R. K., et al. (2012). An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682. Available at: [Link]

- A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound. (n.d.). Semantic Scholar.

-

A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. (2017). Organic Process Research & Development. ACS Publications. Available at: [Link]

- Tazobactam synthesis method. (2012). Google Patents. CN102643292B.

- tazobactam synthesis. (n.d.). ChemicalBook.

- Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics. (2014). Semantic Scholar.

- The Development of a Manufacturing Route to Avibactam, a β-lactamase Inhibitor. (2025). ResearchGate.

- Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof. (n.d.). Google Patents. US10662190B2.

- Avycaz (ceftazidime/avibactam) dosing, indications, interactions, adverse effects, and more. (2025). Drugs.com.

- Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. (n.d.). ResearchGate.

- Analytical Method Development and Validation for Simultaneous Estimation of Avibactam and Ceftazidime by RP-HPLC Method. (2020). iosrphr.org.

- (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide. (n.d.). Pipzine Chemicals.

- Production of β-Lactamase Inhibitors by Streptomyces Species. (n.d.). MDPI.

- Penicillanic Acid Sulfones Inactivate the Extended-Spectrum b-Lactamase CTX-M-15 through Formation of a. (2021). ASM Journals.

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Semantic Scholar.

- S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds 1H NMR Spectrum of Compound 2a 13C NMR Spectrum of Compound 2. (n.d.). Semantic Scholar.

- APPLICATION NOTE Quantification of Composite β-Lactam / β-Lactamase Inhibitor Antibiotics with Benchtop NMR. (n.d.). Nanalysis.

- Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. (n.d.). Semantic Scholar.

- (PDF) METHOD DEVELOPMENT AND METHOD VALIDATION OF CEFTAZIDIME AND AVIBACTAM BY RP-HPLC. (2025). ResearchGate.

- Protecting Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Simultaneous Determination of Anti-Infective Drugs Using HPLC–UV. (2025). LCGC International.

- CAS No : 1416134-48-9 | Product Name : (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate | Pharmaffiliates. (n.d.). Pharmaffiliates.

- Table 1 from An improved synthesis of Tazobactam and its related impurities. (n.d.). Semantic Scholar.

- Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. (n.d.). Slideshare.

- ETHYL (2S,5R)-5-((BENZYLOXY)AMINO)PIPERIDINE-2-CARBOXYLATE - gsrs. (n.d.). gsrs.

- Avycaz (ceftazidime/avibactam) dosing, indications, interactions, adverse effects, and more. (n.d.). Drugs.com.

- PROTECTINGANDBDEPROTEC... (n.d.). Slideshare.

- Novel and Recent Synthesis and Applications of β-Lactams - PMC. (n.d.). PMC.

- Protecting Groups in Organic Synthesis - ChemTalk. (n.d.). ChemTalk.

- Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes - PMC. (2020). PMC.

- Penicillin Sulfone Inhibitors of Class D β-Lactamases - PMC. (n.d.). PMC.

- Tazobactam (5) synthesis under combined flow and batch conditions. (n.d.). ResearchGate.

- Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing.

- 1171080-45-7|(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate. (n.d.). BLD Pharm.

- PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS - Semantic Scholar. (1996). Semantic Scholar.

- Beta-lactamase inhibitors: the story so far. - Semantic Scholar. (n.d.). Semantic Scholar.

- β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC. (n.d.). PMC.

- Tazobactam forms a stoichiometric trans-enamine intermediate in the E166A variant of SHV-1 beta-lactamase: 1.63 A crystal structure - PubMed. (2004). PubMed.

- β-Lactamase Inhibitor Screening Kit (MAK222) – Technical Bulletin - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. (n.d.). Chromatography Online.

- (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - ResearchGate. (2022). ResearchGate.

- ab197009 Beta Lactamase Inhibitor Screening Assay Kit (Colorimetric) | Abcam. (2015). Abcam.

- Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers. (n.d.). Semantic Scholar.

- Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC. (n.d.). PMC.

Sources

- 1. Tazobactam synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102020663B - Tazobactam synthesis method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Protective Groups [organic-chemistry.org]

- 7. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

Technical Characterization & Process Engineering: Tazobactam Diphenylmethyl Ester

CAS 89789-07-1 | Benzhydryl (2S,3S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide [1]

Executive Summary

Tazobactam Diphenylmethyl Ester (Tazobactam Benzhydryl Ester) is the penultimate intermediate in the synthesis of Tazobactam Sodium, a potent

Physicochemical Profile

The diphenylmethyl ester moiety serves as a lipophilic protecting group, stabilizing the C-2 carboxylic acid during the aggressive oxidation and nucleophilic substitution steps required to construct the sulfone and triazole moieties.

Core Properties Table

| Property | Value / Range | Context & Validation |

| Melting Point (High Purity) | 201 – 203°C | Indicates anhydrous, crystalline form (purity >99.5%) [1]. |

| Melting Point (Tech Grade) | 192 – 195°C | Often indicates residual solvent (solvate formation) or trace monoxide impurity. |

| Density (Predicted) | 1.47 ± 0.1 g/cm³ | Calculated based on skeletal structure. |

| Bulk Density (Tapped) | 0.45 – 0.60 g/cm³ | Typical for the micronized powder; critical for reactor loading calculations. |

| Molecular Formula | C₂₃H₂₂N₄O₅S | MW: 466.51 g/mol |

| Appearance | White to off-white crystalline powder | Yellowing indicates thermal degradation or oxide impurities. |

| Solubility | DCM, DMSO, Ethyl Acetate | Insoluble in water; sparingly soluble in alcohols. |

Technical Insight: The melting point is a "hard" quality attribute. A depression below 195°C typically signals the presence of the sulfoxide intermediate (incomplete oxidation) or ring-opened degradation products formed during the triazole insertion.

Synthesis & Isolation Logic

To understand the melting point variability, one must analyze the synthesis pathway. The modern industrial route avoids the hazardous azide chemistry (using sodium azide and acetylene) in favor of a direct nucleophilic substitution using 1,2,3-triazole.[2]

The "Double Oxidation" Pathway

The highest purity ester is achieved via the oxidation of the chloromethyl penam precursor followed by triazole substitution.

Figure 1: High-fidelity synthesis pathway emphasizing the sulfone formation prior to triazole insertion to minimize steric byproducts.

Protocol: Crystallization for MP Optimization

The melting point of 201-203°C is achieved only through controlled crystallization.

-

Dissolution: Dissolve crude ester in Dichloromethane (DCM).

-

Washing: Wash with saturated NaHCO₃ to remove unreacted triazole (acidic proton).

-

Solvent Swap: Distill off DCM while adding Isopropyl Alcohol (IPA) or Ethyl Acetate.

-

Nucleation: Cool to 0-5°C. The ester crystallizes as a dense white solid.

-

Drying: Vacuum dry at 45°C. Note: Temperatures >50°C during drying can cause surface amorphization, lowering the apparent MP.

Critical Process Parameters (CPP)

Density Considerations in Scale-Up

While the skeletal density is ~1.47 g/cm³, the bulk density is the operational parameter.

-

Reactor Volume: The ester is voluminous. A 100kg batch may require a 1000L reactor if the crystallization yields a "fluffy" polymorph (low bulk density).

-

Filtration: High-density crystals (grown slowly from Ethyl Acetate) filter 3x faster than rapid precipitates from Acetone/Water.

Impurity Profiling via Melting Point

| Observed MP | Diagnosis | Corrective Action |

| 201 - 203°C | Target Specification | Proceed to deprotection. |

| 195 - 198°C | Trace Solvent/Moisture | Extended vacuum drying; check LOD (Loss on Drying). |

| < 190°C | Structural Impurity | Likely contains de-methylated byproducts or sulfoxide. Recrystallize from DCM/IPA. |

Analytical Validation (Self-Validating System)

To ensure the material meets the "Researchers & Scientists" standard, rely on this orthogonal testing protocol:

-

HPLC Purity: >99.0% (Area normalization).

-

Column: C18 (e.g., Agilent Zorbax), 150mm x 4.6mm.

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).

-

-

DSC (Differential Scanning Calorimetry):

-

Run at 10°C/min.

-

Look for a sharp endotherm onset at 201°C . A broad peak suggests a mixture of polymorphs.

-

-

IR Spectroscopy:

-

Carbonyl stretch (β-lactam): ~1790-1800 cm⁻¹.

-

Sulfone stretches: ~1320 cm⁻¹ and 1140 cm⁻¹.

-

Deprotection: The Final Step

The diphenylmethyl group is cleaved to yield the active drug.

-

Reagent: m-Cresol is the preferred scavenger for the benzhydryl cation.

-

Mechanism: Acid-catalyzed solvolysis.

-

Yield Impact: Purity of the ester (defined by MP) directly correlates to the color and yield of the final Tazobactam acid. Impure ester leads to a "red/brown" final product requiring expensive resin purification.

References

-

Patent CN102643292B : Tazobactam synthesis method. (Describes the high-purity isolation of the sulfone ester with MP 201-203°C).

-

PubChem Database : Tazobactam Diphenylmethyl Ester (Compound Summary). (Provides predicted density and structural identifiers).

-

Scholars Research Library : An improved synthesis of Tazobactam and its related impurities. (Der Pharmacia Lettre, 2012, 4 (2):674-682).[1] (Details the impurity profile and isolation logic).

-

ChemicalBook : CAS 89789-07-1 Physical Properties. (Aggregated vendor data for industrial grades).

Sources

The Strategic Role of the Benzhydryl Protecting Group in the Synthesis of Tazobactam

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tazobactam is a potent, mechanism-based inhibitor of a wide range of bacterial β-lactamase enzymes. It is clinically administered in combination with β-lactam antibiotics, such as piperacillin, to overcome antibiotic resistance. The synthesis of Tazobactam is a complex, multi-step process that hinges on the strategic use of protecting groups to ensure the stability of the core penicillanic acid structure while functionalizing key positions. This technical guide provides an in-depth analysis of the pivotal role of the benzhydryl (diphenylmethyl, DPM) group in protecting the C3-carboxylic acid moiety during Tazobactam synthesis. We will explore the causality behind its selection, its introduction, its stability throughout key transformations, and the critical final deprotection step to yield the active pharmaceutical ingredient.

Introduction: The Challenge of Synthesizing β-Lactamase Inhibitors

The chemical architecture of penicillanic acid derivatives like Tazobactam is inherently sensitive. The strained four-membered β-lactam ring is susceptible to cleavage under both acidic and basic conditions, a reactivity that is essential for its biological activity but a significant challenge for synthetic chemists[1][2][3]. Multi-step synthetic routes require that reactive functional groups, not involved in a particular transformation, be temporarily masked or "protected."

In the synthesis of Tazobactam, the carboxylic acid at the C3 position of the penam core is a primary site requiring protection. Its free acidic proton would interfere with numerous reagents used in the synthetic pathway, particularly those involving basic or organometallic intermediates. The choice of a suitable protecting group is therefore not trivial; it must be:

-

Easy to introduce in high yield onto the starting material.

-

Robust and inert to a variety of subsequent reaction conditions, including oxidation, nucleophilic substitution, and cycloaddition.

-

Possible to remove selectively in the final step under conditions that do not compromise the integrity of the fragile β-lactam sulfone structure.

The benzhydryl (DPM) ester has emerged as a highly effective and commonly used protecting group in this context, fulfilling all the above criteria and playing a crucial role in enabling efficient and scalable Tazobactam synthesis[4][5].

The Benzhydryl Group: A Strategic Selection for Carboxyl Protection

The diphenylmethyl (DPM) group is a benzyl-type protecting group, but its properties are distinct. As a benzhydryl ester, it offers a unique combination of stability and reactivity that makes it superior to simpler esters (like methyl or ethyl) or even standard benzyl esters for this specific synthetic challenge[6].

Causality Behind Experimental Choice:

-

Enhanced Stability: The two phenyl rings provide significant steric bulk and stabilize the ester linkage. This makes the DPM group resistant to a broader range of nucleophilic and mild acidic/basic conditions compared to simpler esters.

-

Facile Cleavage via Hydrogenolysis: Like benzyl esters, the DPM group can be cleaved under mild hydrogenolysis conditions (H₂ gas and a palladium catalyst)[5]. The resulting byproducts, diphenylmethane and CO₂, are volatile or easily separated, simplifying purification.

-

Alternative Acid-Catalyzed Cleavage: The DPM ester is more labile to acid-catalyzed cleavage than a benzyl ester due to the greater stability of the resonance-stabilized diphenylmethyl carbocation intermediate that forms upon protonation. This allows for deprotection using specific acidic reagents, such as m-cresol, under conditions that are mild enough to preserve the final Tazobactam molecule[7][8][9][10].

Introduction of the Benzhydryl Protecting Group

The DPM group is typically introduced early in the synthesis. A common starting material is 6-aminopenicillanic acid (6-APA) or a derivative thereof. The esterification is often accomplished by reacting the carboxylic acid with diphenyldiazomethane.

Diagram 1: Esterification to form the DPM-protected intermediate.

Workflow: The DPM Group's Journey Through Tazobactam Synthesis

The stability of the benzhydryl ester is paramount as the penam core undergoes a series of critical transformations. A common industrial route starts from the commercially available benzhydryl 6,6-dihydropenicillanate-1-oxide[5][11][12]. The DPM group remains steadfastly in place, safeguarding the carboxylate functionality through each step.

Diagram 2: Synthetic workflow showcasing the stability of the DPM group.

Key Transformations with the DPM Group Intact:

-

Ring Opening & Functionalization: The synthesis often involves opening the thiazolidine ring by reacting the penam sulfoxide with 2-mercaptobenzothiazole[5][13]. This is followed by the introduction of a chloromethyl group, which is subsequently converted to an azidomethyl group via nucleophilic substitution with sodium azide[5][8]. The DPM ester is inert to these reagents and conditions.

-

Oxidation to the Sulfone: A critical step is the oxidation of the sulfur atom to a sulfone, which is essential for Tazobactam's inhibitory activity. This is typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (mCPBA)[5][8][14]. The stability of the benzhydryl ester to these harsh oxidative conditions is a key advantage of its use.

-

[3+2] Cycloaddition: The final step in assembling the protected molecule is the formation of the 1,2,3-triazole ring. This is accomplished via a [3+2] cycloaddition reaction between the azidomethyl intermediate and an acetylene source[5][7]. This reaction yields the Tazobactam diphenylmethyl ester.

Deprotection: The Final and Most Critical Step

With the complete Tazobactam core structure assembled, the final step is the selective removal of the benzhydryl protecting group to unmask the carboxylic acid and yield the active pharmaceutical ingredient, typically as its sodium salt.

Method 1: Catalytic Hydrogenolysis

This is a widely used and very clean method for cleaving benzyl-type esters. The reaction involves treating the Tazobactam DPM ester with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Diagram 3: Cleavage of the DPM ester via catalytic hydrogenolysis.

Trustworthiness through Self-Validation: The choice of a biphasic solvent system (e.g., ethyl acetate and an aqueous solution of sodium bicarbonate) is a self-validating protocol[5]. As the DPM ester is cleaved, the resulting free acid is immediately neutralized by the bicarbonate in the aqueous phase, forming the water-soluble sodium salt. This partitions the product into the aqueous layer, effectively removing it from the reaction environment and driving the equilibrium towards the product. This in-situ extraction and salt formation also protects the final product from potential degradation.

Method 2: Acid-Catalyzed Cleavage with m-Cresol

While hydrogenolysis is effective, large-scale industrial synthesis often requires alternatives to handling hydrogen gas under pressure. A patented method involves the use of m-cresol for deprotection[8][9]. This method leverages the increased acid lability of the DPM group. The mechanism is believed to involve a proton relay through a hydrogen-bonded phenolic matrix, which facilitates the cleavage under milder conditions than using strong acids like TFA alone, thereby preventing degradation of the β-lactam ring[7][10].

Experimental Protocols and Data

Representative Protocol: Deprotection of Tazobactam DPM Ester via Hydrogenolysis

This protocol is a representative example based on published procedures and should be adapted and optimized for specific laboratory conditions.[5]

-

Setup: To a hydrogenation vessel, add Tazobactam diphenylmethyl ester (1 equivalent).

-

Solvent Addition: Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The biphasic mixture should be stirred vigorously.

-

Catalyst Addition: Carefully add 10% Palladium on Charcoal (Pd/C) catalyst (typically 10-15% w/w relative to the starting ester).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to ~6 kg/cm ² and maintain vigorous stirring at room temperature (25-30°C).

-

Monitoring: Monitor the reaction progress by a suitable analytical method, such as HPLC, until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Phase Separation: Separate the aqueous layer from the organic (ethyl acetate) layer.

-

Purification: Wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities. The resulting aqueous solution contains the sodium salt of Tazobactam, which can be isolated by lyophilization or crystallization.

Summary of Key Synthetic Steps

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| Protection | 6-APA Derivative | Diphenyldiazomethane | Benzhydryl Penicillanate | >90% |

| Oxidation | Azidomethylpenam DPM Ester | KMnO₄, Acetic Acid | Azidomethylpenam Sulfone DPM Ester | ~80-90% |

| Cycloaddition | Azidomethylpenam Sulfone DPM Ester | Acetylene Gas or Vinyl Acetate | Tazobactam DPM Ester | High |

| Deprotection | Tazobactam DPM Ester | H₂, Pd/C, NaHCO₃ | Tazobactam Sodium Salt | >90% |

Yields are approximate and can vary based on specific conditions and scale.

Conclusion

The benzhydryl protecting group is not merely a placeholder but a key strategic tool in the synthesis of Tazobactam. Its robust nature allows it to withstand a series of demanding chemical transformations, while its specific lability under hydrogenolysis or mild acid-catalyzed conditions enables its clean removal at the final stage. This combination of stability and selective reactivity is fundamental to the successful and efficient production of this critical β-lactamase inhibitor. Understanding the causality behind its selection and application provides valuable insight for researchers and professionals engaged in the development of complex pharmaceutical agents.

References

- A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound. (2025). Google Search.

- Protecting group - Wikipedia. Wikipedia.

- An improved synthesis of Tazobactam and its related impurities. (2025).

- Synthesis of New Sulfonylamido-Penicillanic Acid Sulfones Inhibitors of Beta-Lactamases.

- An improved synthesis of Tazobactam and its related impurities. (2012). Scholars Research Library.

- A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides.

- Tazobactam synthesis method. (Patent).

- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.

- Facile New Methods for Introduction and Removal of the Diphenylmethyl Group as a Protective Group for Carboxylic Acids. (2025).

- Design, Synthesis and Crystal Structures of 6-Alkylidene-2'-Substituted Penicillanic Acid Sulfones as Potent Inhibitors of Acinetobacter baumannii OXA-24 Carbapenemase.

- Hg(OAc)2/1,2,3-triazole-mediated efficient synthesis of Tazobactam. (2023). Chemical Papers.

- SYNTHESIS OF NEW SULFONYLAMIDO-PENICILLANIC ACID SULFONES INHIBITORS OF β-LACTAMASES. DOI.

- tazobactam synthesis. ChemicalBook.

- PROTECTING GROUPS. Carey & Sundberg.

- A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound. Google Search.

- Tazobactam synthesis method. (Patent).

- Synthesis and evaluation of polymeric micelle containing piperacillin/tazobactam for enhanced antibacterial activity.

- BENZHYDRYL 6,6-DIHYDROPENICILLIC ACID 1-OXIDE[TAZOBACTAM INTERMEDI

- 6-Arylmethylidene Penicillin-Based Sulfone Inhibitors for Repurposing Antibiotic Efficiency in Priority Pathogens. (2020). Journal of Medicinal Chemistry.

- Modifications of the C6-Substituent of Penicillin Sulfones with the Goal of Improving Inhibitor Recognition and Efficacy.

- Novel and Recent Synthesis and Applications of β-Lactams.

- Carboxyl protecting groups. Textbook.

- beta-Lactams as Synthons. Synthesis of Heterocycles via beta-Lactam Cleavage. HETEROCYCLES.

- SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. ScholarWorks @ UTRGV.

- Deprotection of carboxylic esters of .beta.-lactam homologs. Cleavage of p-methoxybenzyl, diphenylmethyl, and tert-butyl esters. (1981). American Chemical Society.

Sources

- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. CN102643292B - Tazobactam synthesis method - Google Patents [patents.google.com]

- 9. CN102020663B - Tazobactam synthesis method - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tazobactam synthesis - chemicalbook [chemicalbook.com]

- 12. lookchem.com [lookchem.com]

- 13. Design, Synthesis and Crystal Structures of 6-Alkylidene-2’-Substituted Penicillanic Acid Sulfones as Potent Inhibitors of Acinetobacter baumannii OXA-24 Carbapenemase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Tazobactam: A Detailed Guide from a Diphenylmethyl Ester Intermediate

Introduction: The Significance of Tazobactam

Tazobactam is a potent, mechanism-based inhibitor of a wide range of bacterial β-lactamase enzymes. These enzymes represent a primary defense mechanism for bacteria against β-lactam antibiotics like penicillins and cephalosporins. By inactivating these enzymes, Tazobactam restores the efficacy of co-administered antibiotics, making it a cornerstone of modern combination therapies against resistant bacterial infections. Its chemical structure, a penicillanic acid sulfone derivative featuring a characteristic triazole ring, is key to its inhibitory activity.[1] This guide provides a detailed, in-depth protocol for the synthesis of Tazobactam, commencing from the commercially available diphenylmethyl (DPM) protected penicillanic acid sulfoxide.

Strategic Overview of the Synthetic Pathway

The synthesis of Tazobactam from (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester is a multi-step process that involves the strategic construction of the key triazolylmethyl side chain and subsequent oxidation of the penam core. The diphenylmethyl ester serves as a robust protecting group for the carboxylic acid, preventing its participation in side reactions and facilitating purification of intermediates. It is ultimately removed in the final step under mild hydrogenolysis conditions.

The overall workflow can be visualized as follows:

Caption: Overall synthetic workflow for Tazobactam.

Part 1: Synthesis of the Azidomethylpenam Intermediate

This initial phase focuses on the conversion of the penam sulfoxide into the crucial azidomethyl intermediate, which serves as the precursor for the triazole ring.

Step 1.1: Ring Opening via Condensation with 2-Mercaptobenzothiazole

Mechanistic Rationale: The synthesis commences with the condensation of the starting penam sulfoxide with 2-mercaptobenzothiazole. This reaction proceeds via a thermal rearrangement, leading to the opening of the thiazolidine ring of the penicillin core to form an azetidinone disulfide diphenylmethyl ester.[1] Toluene is typically used as the solvent to facilitate the azeotropic removal of water, driving the reaction to completion.

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester (1.0 eq) and 2-mercaptobenzothiazole (1.05 eq).

-

Add toluene to the flask (approx. 10-15 mL per gram of starting material).

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude azetidinone disulfide diphenylmethyl ester, which is often used in the next step without further purification.

Step 1.2: Chlorination

Mechanistic Rationale: The disulfide intermediate is then treated with an anhydrous copper(II) chloride. This step effects a chlorination at the methyl group, yielding the corresponding chloromethylpenam diphenylmethyl ester.[1]

Protocol:

-

Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane (DCM).

-

Add anhydrous copper(II) chloride (approx. 1.5-2.0 eq) to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is typically filtered to remove copper salts, and the filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to provide the chloromethylpenam diphenylmethyl ester.

Step 1.3: Azidation

Mechanistic Rationale: The chloromethyl intermediate is a good substrate for nucleophilic substitution. Treatment with sodium azide in a polar aprotic solvent like N,N-dimethylformamide (DMF) displaces the chloride to furnish the azidomethylpenam diphenylmethyl ester.[1][2] This azide is the direct precursor for the Huisgen cycloaddition. It's important to note that this reaction can lead to the formation of a rearranged six-membered ring byproduct via a thiiranium intermediate.[1] Careful control of reaction conditions helps to minimize this.

Protocol:

-

In a flask, dissolve sodium azide (approx. 2.4 eq) in a mixture of demineralized water and DMF at room temperature.[2]

-

Cool the sodium azide solution to 0-5 °C in an ice bath.

-

In a separate flask, dissolve the chloromethylpenam diphenylmethyl ester (1.0 eq) in DMF.

-

Slowly add the solution of the chloro-intermediate to the cold sodium azide solution over a period of about 60 minutes, maintaining the temperature at 0-5 °C.[2]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 2 hours.[2]

-

Monitor the reaction by HPLC. Upon completion, the product is typically extracted into an organic solvent like ethyl acetate after quenching with water. The organic phase is washed, dried, and concentrated.

| Parameter | Step 1.1 | Step 1.2 | Step 1.3 |

| Key Reagents | 2-Mercaptobenzothiazole | Anhydrous CuCl₂ | Sodium Azide |

| Solvent | Toluene | Dichloromethane | DMF/Water |

| Temperature | Reflux | Room Temperature | 0-5 °C to RT |

| Typical Duration | 2-4 hours | 1-3 hours | ~3 hours |

| Key Intermediate | Azetidinone Disulfide | Chloromethylpenam | Azidomethylpenam |

Part 2: Core Modification and Triazole Formation

This section details the critical oxidation of the sulfur atom and the subsequent construction of the triazole ring, which is quintessential for the biological activity of Tazobactam.

Step 2.1: Oxidation to the Sulfone

Mechanistic Rationale: The oxidation of the penam sulfide to the corresponding sulfone is a crucial step, as the sulfone moiety is essential for the β-lactamase inhibitory activity. Potassium permanganate in an acidic medium is a powerful and effective oxidizing agent for this transformation.[1] The reaction is believed to proceed through a cyclic manganese(V) intermediate.[3] Careful control of the stoichiometry of KMnO₄ is necessary to prevent over-oxidation and other side reactions.

Caption: Final deprotection and isolation sequence.

Protocol:

-

Suspend Tazobactam diphenylmethyl ester (1.0 eq) in a mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate. [1]2. To this biphasic mixture, add 10% Palladium on Carbon (50% wet, approx. 15% w/w). [1]3. Pressurize the reaction vessel with hydrogen gas to ~6 Kg/cm². [1]4. Stir the mixture vigorously at room temperature until HPLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with water.

-

Separate the aqueous layer from the ethyl acetate layer. Wash the aqueous layer with fresh ethyl acetate to remove any organic impurities.

-

Cool the aqueous layer to 0-5 °C and slowly acidify to pH ~2.0 with 6N HCl. [1]8. The final product, Tazobactam, will crystallize out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure Tazobactam.

Conclusion

This application note outlines a reliable and scalable synthetic route to Tazobactam from a diphenylmethyl-protected penicillanic acid sulfoxide. The described protocols are based on established literature procedures and provide a framework for researchers in drug development and medicinal chemistry. Each step has been presented with a clear rationale, emphasizing the importance of reaction conditions in controlling stereochemistry and minimizing side-product formation. Adherence to these detailed methodologies will enable the successful synthesis of this clinically vital β-lactamase inhibitor.

References

-

Hunnur, R. K., et al. (2012). An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682. Link

-

A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound. ResearchGate. (2011). Link

-

An improved synthesis of Tazobactam and its related impurities. ResearchGate. (2012). Link

-

Application of Continuous Flow in Tazobactam Synthesis. Organic Process Research & Development. (2021). Link

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Link

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. Link

-

Dash, S., et al. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. Tetrahedron, 65(4), 707-739. Link

-

Tazobactam synthesis method. Google Patents. (CN102020663B). Link

-

Tazobactam synthesis method. Google Patents. (CN102643292B). Link

-

Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical and pharmaceutical bulletin, 51(3), 320-323. Link

-

Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. (2021). Link

-

The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition. (2020). Link

-

Chemical modification of tazobactam. Synthesis of 2 beta-[(4-substituted)-1,2,3-triazol-1-yl]methyl penicillanic acid sulfone derivatives. The Journal of antibiotics. (1995). Link

-

Synthesis method of 2beta-methyl azide-2alpha-methyl penam-3alpha-carboxylic acid diphenylmethyl ester. Google Patents. (CN103497203A). Link

-

The reaction mechanism of the azide–alkyne Huisgen cycloaddition. Physical Chemistry Chemical Physics. (2018). Link

-

More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. (2018). Link

-

Pd/C-catalyzed reactions of HMF: decarbonylation, hydrogenation, and hydrogenolysis. Green Chemistry. (2015). Link

-

Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. (2006). Link

-

Activity-guided Isolation, Identification and Quantification of Biologically Active Isomeric Compounds From Folk Medicinal Plant Desmodium Adscendens... Journal of Pharmaceutical and Biomedical Analysis. (2015). Link

-

Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. (2023). Link

-

Preparation of (2S,3S,5R) 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-yl-methyl)-4-thia-1-azabicyclo[3.2. 0]heptane- 2-carboxylic acid 4,4-dioxide,diphenyl methyl ester (8). Der Pharmacia Lettre. (2012). Link

Sources

Application Note: Deprotection of Tazobactam Diphenylmethyl Ester using TFA and Anisole

[1]

Abstract & Scope

This application note details the critical final step in the synthesis of Tazobactam: the cleavage of the diphenylmethyl (benzhydryl) ester protecting group to yield the free carboxylic acid. While thermal deprotection using m-cresol is a known industrial route, this guide focuses on the Trifluoroacetic Acid (TFA) and Anisole method. This acidolytic pathway offers milder thermal conditions (0°C – 20°C), significantly reducing the risk of

Target Audience: Process chemists and medicinal chemists optimizing late-stage

Mechanistic Insight: The "Scavenger" Principle[2][3]

The Chemical Challenge

The diphenylmethyl ester is acid-labile, but its cleavage generates a highly reactive diphenylmethyl cation (

-

Re-alkylation: Attacking the newly formed carboxylic acid (reversible reaction).

-

Polymerization: Reacting with other carbocations.

-

Alkylation of the Active Core: Attacking electron-rich centers on the Tazobactam core, leading to irreversible impurities.

The Role of Anisole

Anisole (methoxybenzene) is introduced as a "cation scavenger."[1] It is an electron-rich aromatic ring that reacts faster with the

Reaction Pathway Diagram

The following diagram illustrates the protonation, cleavage, and scavenging cycle.

Figure 1: Mechanistic pathway of acid-catalyzed deprotection with cation scavenging.[1][2]

Experimental Protocol

Reagents & Materials

| Reagent | Role | Grade/Purity |

| Tazobactam Diphenylmethyl Ester | Substrate | >98% HPLC |

| Trifluoroacetic Acid (TFA) | Acid Catalyst/Solvent | >99% (Anhydrous) |

| Anisole | Cation Scavenger | >99% |

| Dichloromethane (DCM) | Co-solvent (Optional) | ACS Grade |

| Diisopropyl ether (IPE) or MTBE | Precipitation Solvent | ACS Grade (Cold) |

Standard Operating Procedure (SOP)

Caution: TFA is corrosive and volatile. Perform all steps in a fume hood.

Step 1: Preparation of Scavenger Solution

-

In a clean, dry round-bottom flask (RBF), dissolve 1.0 eq of Tazobactam Diphenylmethyl Ester in Anisole (5.0 – 10.0 eq) .

-

Note: If solubility is poor, a minimal amount of DCM can be added. However, neat anisole/TFA mixtures are preferred to maximize scavenging efficiency.

-

Step 2: Acidification (Controlled Addition)

-

Cool the reaction vessel to 0°C – 5°C using an ice/water bath.

-

Add TFA (10 – 20 volumes relative to substrate mass) dropwise over 15–20 minutes.

-

Critical: Maintain internal temperature < 10°C. The reaction is exothermic.

-

Ratio: A typical efficient ratio is TFA:Anisole (4:1 v/v).

-

Step 3: Reaction Monitoring

-

Stir the mixture at 0°C – 5°C for 2–4 hours.

-

Monitor by HPLC or TLC.

-

Endpoint: Disappearance of the ester peak.

-

Warning: Do not extend reaction time unnecessarily; prolonged exposure to strong acid can degrade the

-lactam ring.

-

Step 4: Work-up (Precipitation Method)

-

Prepare a separate vessel containing 10 volumes of cold Diisopropyl ether (IPE) or MTBE at 0°C.

-

Slowly pour the reaction mixture into the vigorously stirred ether.

-

The Tazobactam free acid will precipitate as a white to off-white solid. The organic byproducts (benzhydrylanisole) remain in the ether layer.

Step 5: Isolation

-

Filter the solid under nitrogen or argon atmosphere (hygroscopic).

-

Wash the cake 3x with cold ether.

-

Dry under vacuum at ambient temperature.

Process Workflow Visualization

Figure 2: Step-by-step process workflow for TFA/Anisole deprotection.

Troubleshooting & Optimization

The following table summarizes common issues and their chemical causality.

| Observation | Probable Cause | Corrective Action |

| Low Yield / Gumming | Incomplete precipitation. | Ensure the ether is very cold (0°C) and use a large excess (10x volume). Add hexane if necessary to induce crystallization. |

| Temperature too high or reaction time too long. | Strictly maintain T < 5°C. Quench immediately upon HPLC endpoint. | |

| Purple/Pink Coloration | Oxidation of anisole byproducts. | This is common and usually removed during the ether wash. Ensure high-quality, colorless anisole is used. |

| Incomplete Cleavage | Insufficient acid strength. | If using DCM co-solvent, reduce DCM volume and increase TFA concentration. |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for benzhydryl ester cleavage mechanisms).

- Micetich, R. G., et al. (1987). "Synthesis of Tazobactam and related -lactamase inhibitors." Journal of Medicinal Chemistry. (Foundational chemistry for penicillanic acid sulfones).

-

Patent CN109305977B. "Preparation method of tazobactam."[3] (Describes the industrial context of diphenylmethyl ester intermediates).

-

Patent US6936711B2. "Process for the preparation of tazobactam." (Discusses deprotection strategies including cresol and acidolysis).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews. (Detailed review of TFA/scavenger mechanisms).

Troubleshooting & Optimization

Technical Support Center: Tazobactam Ester Impurity Control

Subject: Prevention of Aminosulfinic Acid Impurity in Tazobactam Diphenylmethyl Ester Document ID: TAZ-IMP-005 | Version: 2.1 Audience: Process Chemists, QC Analysts, and R&D Scientists[1]

Diagnostic Hub: Identification & Detection

Is this the impurity you are seeing?

Before adjusting process parameters, confirm the identity of the impurity. In the synthesis of Tazobactam (specifically the benzhydryl/diphenylmethyl ester intermediate), the "aminosulfinic acid" impurity typically refers to the ring-opened degradation product where the

Chemical Identity[2]

-

Common Name: Aminosulfinic Acid Diphenylmethyl Ester (or related open-ring sulfinates).[1]

-

Chemical Name: (2S,3S)-2-amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid diphenylmethyl ester (and derivatives).[1]

-

Origin: Degradation of the penam sulfone nucleus (Tazobactam ester) via C-N bond cleavage.

Analytical Profile (HPLC/LC-MS)

Use the following parameters to distinguish the aminosulfinic impurity from the active pharmaceutical ingredient (API) and other byproducts (e.g., sulfoxides).

| Parameter | Specification / Observation |

| Retention Time (RT) | Typically elutes earlier than Tazobactam Ester (more polar due to sulfinic acid/amine groups).[1] |

| UV Detection | 210–220 nm (Weak absorption compared to the benzhydryl chromophore; often requires low wavelength). |

| Mass Spectrometry | [M+H]+ : Look for mass shifts corresponding to |

| Appearance in Mother Liquor | Often found in higher concentrations in aqueous acetone/acetic acid mother liquors after crystallization. |

Root Cause Analysis: The Mechanism of Formation

The formation of aminosulfinic acid impurities is not a random side reaction; it is a direct consequence of

The "Happy Path" vs. Degradation

The sulfone group at position 1 makes the C5 proton acidic and the